5,6-Dihydroxybicyclo[2.2.1]hept-2-yl acetate
Overview
Description
5,6-Dihydroxybicyclo[221]hept-2-yl acetate is an organic compound with a unique bicyclic structure This compound is characterized by the presence of two hydroxyl groups and an acetate group attached to a bicyclo[221]heptane framework
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-Dihydroxybicyclo[2.2.1]hept-2-yl acetate typically involves the reaction of bicyclo[2.2.1]hept-2-ene with acetic anhydride in the presence of a catalyst. The reaction conditions often include moderate temperatures and the use of a solvent such as dichloromethane to facilitate the reaction. The product is then purified through recrystallization or chromatography techniques .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness. Continuous flow reactors and automated systems are often employed to ensure consistent quality and efficiency in production .
Chemical Reactions Analysis
Types of Reactions
5,6-Dihydroxybicyclo[2.2.1]hept-2-yl acetate undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The compound can be reduced to form alcohols or alkanes.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2-) are used under basic conditions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of new esters or amides.
Scientific Research Applications
5,6-Dihydroxybicyclo[2.2.1]hept-2-yl acetate has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with enzymes and proteins.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5,6-Dihydroxybicyclo[2.2.1]hept-2-yl acetate involves its interaction with specific molecular targets and pathways. The hydroxyl groups and acetate moiety play crucial roles in its reactivity and binding affinity. The compound can form hydrogen bonds and undergo esterification reactions, influencing its biological activity and chemical behavior .
Comparison with Similar Compounds
Similar Compounds
3-(5,5,6-Trimethylbicyclo[2.2.1]hept-2-yl)cyclohexan-1-ol: Similar bicyclic structure with different functional groups.
2-Cyanobicyclo[2.2.1]hept-5-en-2-yl acetate: Contains a cyano group and an acetate group, differing in reactivity and applications.
Uniqueness
5,6-Dihydroxybicyclo[2.2.1]hept-2-yl acetate is unique due to the presence of two hydroxyl groups and an acetate group on a bicyclic framework. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for various research and industrial applications .
Properties
IUPAC Name |
(5,6-dihydroxy-2-bicyclo[2.2.1]heptanyl) acetate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O4/c1-4(10)13-7-3-5-2-6(7)9(12)8(5)11/h5-9,11-12H,2-3H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JIXVGDPLZQBJSM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1CC2CC1C(C2O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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